molecular formula C14H10N4O2 B13865625 5-hydroxy-2-(3-pyridazin-3-ylphenyl)-1H-pyrimidin-6-one

5-hydroxy-2-(3-pyridazin-3-ylphenyl)-1H-pyrimidin-6-one

Katalognummer: B13865625
Molekulargewicht: 266.25 g/mol
InChI-Schlüssel: OOJRDSJPKZIEAY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-hydroxy-2-(3-pyridazin-3-ylphenyl)-1H-pyrimidin-6-one is a chemical compound with a complex structure that includes a pyrimidine ring substituted with a hydroxy group and a pyridazinylphenyl group

Vorbereitungsmethoden

The synthesis of 5-hydroxy-2-(3-pyridazin-3-ylphenyl)-1H-pyrimidin-6-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrimidine core, followed by the introduction of the hydroxy group and the pyridazinylphenyl substituent. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.

Analyse Chemischer Reaktionen

5-hydroxy-2-(3-pyridazin-3-ylphenyl)-1H-pyrimidin-6-one undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

5-hydroxy-2-(3-pyridazin-3-ylphenyl)-1H-pyrimidin-6-one has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: It is used in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of 5-hydroxy-2-(3-pyridazin-3-ylphenyl)-1H-pyrimidin-6-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the particular application and the molecular targets being studied.

Vergleich Mit ähnlichen Verbindungen

5-hydroxy-2-(3-pyridazin-3-ylphenyl)-1H-pyrimidin-6-one can be compared with other similar compounds, such as:

    5-hydroxy-2-(3-pyridazin-3-ylphenyl)-1H-pyrimidin-4-one: This compound has a similar structure but differs in the position of the hydroxy group.

    2-(3-pyridazin-3-ylphenyl)-1H-pyrimidin-6-one: This compound lacks the hydroxy group, which may affect its chemical properties and biological activities.

Eigenschaften

Molekularformel

C14H10N4O2

Molekulargewicht

266.25 g/mol

IUPAC-Name

5-hydroxy-2-(3-pyridazin-3-ylphenyl)-1H-pyrimidin-6-one

InChI

InChI=1S/C14H10N4O2/c19-12-8-15-13(17-14(12)20)10-4-1-3-9(7-10)11-5-2-6-16-18-11/h1-8,19H,(H,15,17,20)

InChI-Schlüssel

OOJRDSJPKZIEAY-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)C2=NC=C(C(=O)N2)O)C3=NN=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.